molecular formula C14H23N5O3S B2933555 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034303-89-2

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2933555
CAS No.: 2034303-89-2
M. Wt: 341.43
InChI Key: UBDBBOZMTAEWGN-UHFFFAOYSA-N
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Description

The compound "(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" is a bifunctional piperidine derivative featuring a 1,2,3-triazole moiety and a methylsulfonyl group. Its structure combines a rigid triazole ring (known for hydrogen-bonding capabilities) with a sulfonamide-like sulfonyl group (imparting metabolic stability and solubility). The methanone linker bridges two piperidine rings, creating a conformationally restrained scaffold. Crystallographic studies of analogous compounds suggest that the triazole and sulfonyl groups contribute to binding interactions in enzyme active sites .

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3S/c1-23(21,22)18-10-2-12(3-11-18)14(20)17-8-4-13(5-9-17)19-15-6-7-16-19/h6-7,12-13H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDBBOZMTAEWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

It’s worth noting that 1,2,3-triazole derivatives have been associated with a broad spectrum of biological properties, including antiviral, anti-inflammatory, and anticancer activities. These activities suggest that the compound may affect multiple biochemical pathways related to these biological processes.

Result of Action

Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit significant antimicrobial and antioxidant activities. These activities suggest that the compound may exert similar effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the stability of the 1,2,3-triazole moiety, a key component of this compound, is known to be influenced by factors such as temperature and pH. Furthermore, the compound’s interaction with its targets and its resulting effects may be influenced by the presence of other molecules in its environment.

Biological Activity

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule that combines a triazole ring with piperidine moieties. This structure has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4O2SC_{15}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 320.41 g/mol. The presence of the triazole and piperidine rings contributes to its stability and reactivity in biological systems.

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. The triazole ring is known for its ability to inhibit the growth of various bacteria and fungi. For instance, a related study indicated that compounds with similar structures demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit comparable effects .

Anticancer Activity

Research indicates that compounds featuring piperidine and triazole rings can exhibit cytotoxic effects against cancer cell lines. A study focusing on similar triazole-piperidine derivatives reported IC50 values in the low micromolar range against various cancer cell lines, including breast and colon cancer cells . The mechanism of action often involves the induction of apoptosis and disruption of cellular signaling pathways.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast)12.5
Compound BHT29 (Colon)15.0
Compound CA549 (Lung)10.0

Anti-inflammatory Effects

Piperidine derivatives are also recognized for their anti-inflammatory properties. The presence of the methylsulfonyl group may enhance these effects by modulating inflammatory pathways. Studies have indicated that similar compounds can reduce pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Case Studies

  • Anticancer Activity Assessment
    A recent study evaluated the cytotoxic effects of several triazole-piperidine derivatives on human cancer cell lines. The compound exhibited significant growth inhibition in MCF-7 and HT29 cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
  • Antimicrobial Efficacy
    Another investigation assessed the antimicrobial potential of related triazole compounds against Staphylococcus aureus and Escherichia coli. Results showed that modifications to the piperidine ring could enhance antibacterial activity, indicating a structure-activity relationship worth exploring further for the target compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Key analogs include:

  • Piperidine-triazole hybrids: Compounds like (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(phenyl)methanone lack the sulfonyl group, reducing polarity and metabolic stability .
  • Methanone-bridged heterocycles: [5-(Indol-3-yl)-pyrazolyl]pyridin-3-yl methanone shares a methanone linker but replaces triazole/sulfonyl groups with indole and pyrazole, altering hydrophobicity .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP Hydrogen Bond Acceptors Key Functional Groups
Target Compound 365.44 1.2* 7 Triazole, sulfonyl, methanone
(4-(1H-Triazol-1-yl)piperidinyl)methanone 287.33 2.1 5 Triazole, methanone
1-(Methylsulfonyl)piperidine-4-carboxamide 206.26 -0.5 4 Sulfonyl, carboxamide

*Estimated using fragment-based methods.

Computational Similarity Assessment

Methodology

Similarity was evaluated using Morgan fingerprints (radius=2) and Tanimoto coefficients (threshold >0.7 for "similar" compounds) .

Table 2: Tanimoto Similarity Scores

Compound Target Compound Similarity Notable Structural Deviations
(4-(1H-Triazol-1-yl)piperidinyl)methanone 0.68 Missing sulfonyl group
Gefitinib (EGFR inhibitor) 0.52 Quinazoline core vs. triazole
1-(Methylsulfonyl)piperidine-4-carboxamide 0.45 Carboxamide vs. methanone linker
Activity Cliffs

Despite structural similarities, "activity cliffs" (minor structural changes causing drastic activity differences) are possible. For example, triazole regioisomers (1H vs. 2H) may exhibit divergent binding modes .

Analytical Techniques for Property Determination

Critical micelle concentration (CMC) determination methods (e.g., spectrofluorometry, tensiometry) are adaptable for assessing solubility and aggregation behavior.

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